molecular formula C16H22N2O3 B2785655 N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethoxyphenoxy)acetamide CAS No. 1090768-43-6

N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethoxyphenoxy)acetamide

Cat. No. B2785655
CAS RN: 1090768-43-6
M. Wt: 290.363
InChI Key: JBIMWODPLGBWHS-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethoxyphenoxy)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the regulation of metabolism and energy balance. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and obesity.

Mechanism of Action

N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethoxyphenoxy)acetamide activates AMPK by binding to the γ-subunit of the enzyme. This leads to an allosteric activation of the enzyme, resulting in increased phosphorylation of downstream targets of AMPK. This activation leads to increased glucose uptake and fatty acid oxidation, as well as a reduction in hepatic glucose production.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle, as well as reduce hepatic glucose production. This compound has also been shown to increase insulin sensitivity and improve glucose tolerance in animal models. In addition, this compound has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethoxyphenoxy)acetamide has a number of advantages for use in lab experiments. It is a small molecule activator of AMPK, which makes it easy to administer and study. It has also been extensively studied in preclinical models and has shown promising results in the treatment of metabolic disorders and cancer. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have off-target effects, which can complicate data interpretation. In addition, the long-term effects of this compound on human health are not yet known.

Future Directions

There are a number of future directions for the study of N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethoxyphenoxy)acetamide. One area of research is the development of more potent and selective activators of AMPK. Another area of research is the investigation of the long-term effects of this compound on human health. In addition, there is a need for further research into the potential therapeutic applications of this compound in the treatment of metabolic disorders and cancer.

Synthesis Methods

N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethoxyphenoxy)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-ethoxyphenol with 2-bromoacetyl bromide to form 2-(4-ethoxyphenoxy)acetamide. This intermediate is then reacted with 1-cyano-1,2-dimethylpropylamine to form the final product, this compound.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethoxyphenoxy)acetamide has been extensively studied in preclinical models and has shown promising results in the treatment of metabolic disorders such as type 2 diabetes and obesity. It has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce hepatic glucose production in animal models. This compound has also been shown to have potential applications in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(4-ethoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-5-20-13-6-8-14(9-7-13)21-10-15(19)18-16(4,11-17)12(2)3/h6-9,12H,5,10H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIMWODPLGBWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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